3'-Methoxyapiin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

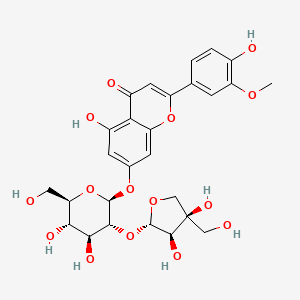

Graveobioside B es un flavonoide glucósido que se encuentra principalmente en las semillas de apio (Apium graveolens). Es conocido por sus actividades antioxidantes e inhibitorias enzimáticas, lo que lo convierte en un compuesto de interés en varios campos científicos .

Métodos De Preparación

Graveobioside B se puede extraer de las semillas de apio utilizando métodos de extracción etanólica. Las condiciones óptimas para la extracción de flavonoides glucósidos implican la hidrólisis ácida a alta temperatura . Los métodos de producción industrial suelen implicar el aislamiento del compuesto a partir de fuentes vegetales, seguido de procesos de purificación para obtener un producto de alta pureza .

Análisis De Reacciones Químicas

Graveobioside B experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos o electrófilos en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y solventes orgánicos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Graveobioside B tiene varias aplicaciones de investigación científica:

Química: Se estudia por sus propiedades químicas y su potencial como antioxidante natural.

Biología: Se ha demostrado que exhibe actividades inhibitorias enzimáticas, lo que lo hace útil en el estudio de las funciones e interacciones enzimáticas.

Medicina: Sus propiedades antioxidantes se están explorando para posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con el estrés oxidativo y la hiperglucemia.

Industria: Se utiliza en el desarrollo de productos y suplementos de salud naturales .

Mecanismo De Acción

Graveobioside B ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres e inhibe el estrés oxidativo, lo que puede proteger las células del daño. El compuesto también inhibe enzimas específicas, como la α-glucosidasa y la α-amilasa, que están involucradas en el metabolismo de los carbohidratos .

Comparación Con Compuestos Similares

Graveobioside B es similar a otros flavonoides glucósidos como la apiína y el graveobioside A. Es único en su estructura molecular específica y las actividades inhibitorias enzimáticas particulares que exhibe. Otros compuestos similares incluyen la apigenina, la luteolina y la crisoeriol, que también poseen propiedades antioxidantes pero difieren en sus actividades biológicas específicas y objetivos moleculares .

Propiedades

Número CAS |

33579-63-4 |

|---|---|

Fórmula molecular |

C27H30O15 |

Peso molecular |

594.5 g/mol |

Nombre IUPAC |

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,19,21-26,28-31,33-36H,8-10H2,1H3 |

Clave InChI |

GYQQQCVFOLKXGH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |

SMILES isomérico |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |

melting_point |

214 - 216 °C |

Descripción física |

Solid |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2411208.png)

![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2411220.png)